1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
Brand Name: Vulcanchem
CAS No.: 882880-12-8
VCID: VC0194369
InChI: InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

CAS No.: 882880-12-8

VCID: VC0194369

Molecular Formula: C22H24N2O4

Molecular Weight: 380.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane - 882880-12-8

Description

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a chemical compound with the molecular formula C22 H24 N2 O4 and a molecular weight of 380.44 . It has a CAS number of 882880-12-8 . The IUPAC name for this compound is 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one . 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is an impurity found in the preparation of Aripiprazole . A similar chemical compound is 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d8, which is a labeled intermediate used in the production of Aripiprazole .

In the context of crafting a research assistant resume, expertise in handling compounds like 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, or related substances, demonstrates strong analytical skills, attention to detail, and familiarity with research methodologies and tools . A senior research assistant with over seven years of experience may have a proven ability to support scientific studies and contribute to innovative research projects . They often collaborate with multidisciplinary teams to design and implement research protocols, manage data collection and analysis, and present findings at conferences .

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CAS No. 882880-12-8
Product Name 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
IUPAC Name 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
Standard InChIKey HYDKRRWQLHXDEN-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Appearance Solid powder
Purity > 95%
Synonyms 7,7'-(propane-1,3-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
PubChem Compound 11668031
Last Modified Aug 15 2023

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